2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a (4-methanesulfonylphenyl)amino group and at the 4-position with an N-[4-(propan-2-yl)phenyl]carboxamide moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance binding to hydrophobic pockets in biological targets, while the isopropylphenyl group contributes to lipophilicity and metabolic stability. Thiazole derivatives are widely explored for their bioactivity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13(2)14-4-6-15(7-5-14)21-19(24)18-12-27-20(23-18)22-16-8-10-17(11-9-16)28(3,25)26/h4-13H,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGLIPYFKIHZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target molecule comprises three critical subunits:
- A thiazole ring functionalized at position 2 with a 4-methanesulfonylphenylamino group.
- A carboxamide moiety at position 4, linked to a 4-(propan-2-yl)phenyl group.
- A methanesulfonyl electron-withdrawing group on the para-position of the aryl amine.
Retrosynthetic analysis suggests disconnecting the molecule into two primary intermediates:
- Thiazole-4-carboxylic acid bearing a 2-[(4-methanesulfonylphenyl)amino] substituent.
- 4-(Propan-2-yl)aniline for carboxamide coupling.
The synthesis employs a Hantzsch thiazole formation followed by carbodiimide-mediated amidation, leveraging methodologies from peer-reviewed protocols.
Stepwise Synthesis and Reaction Mechanisms
Synthesis of 2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxylic Acid
Preparation of N-(4-Methanesulfonylphenyl)thiourea
4-Methanesulfonylaniline reacts with thiophosgene in anhydrous dichloromethane (DCM) under nitrogen, yielding N-(4-methanesulfonylphenyl)thiourea. The reaction proceeds via nucleophilic substitution, where the amine attacks thiophosgene, forming an intermediate isothiocyanate, which subsequently reacts with excess amine:
$$
\text{4-Methanesulfonylaniline} + \text{CSCl}_2 \rightarrow \text{N-(4-Methanesulfonylphenyl)thiourea} + 2\text{HCl}
$$
Conditions :
Hantzsch Thiazole Formation
N-(4-Methanesulfonylphenyl)thiourea undergoes condensation with ethyl bromopyruvate in refluxing ethanol to form ethyl 2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxylate. The α-haloketone (ethyl bromopyruvate) reacts with the thiourea’s sulfur and amine groups, cyclizing into the thiazole ring:
$$
\text{N-(4-Methanesulfonylphenyl)thiourea} + \text{BrC(COOEt)=O} \rightarrow \text{Ethyl 2-[(4-Methanesulfonylphenyl)amino]thiazole-4-carboxylate}
$$
Conditions :
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using 1M NaOH in a 1:1 ethanol-water mixture. Acidification with HCl precipitates the product:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{2-[(4-Methanesulfonylphenyl)amino]thiazole-4-carboxylic acid} + \text{EtOH}
$$
Conditions :
Carboxamide Formation via Carbodiimide Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. Subsequent reaction with 4-(propan-2-yl)aniline forms the target carboxamide:
$$
\text{Thiazole-4-carboxylic acid} + \text{4-(Propan-2-yl)aniline} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound}
$$
Conditions :
Optimization of Reaction Parameters
Solvent and Temperature Effects in Hantzsch Condensation
Comparative studies indicate that ethanol maximizes yield (68–72%) compared to acetonitrile (52%) or DMF (58%) due to improved thiourea solubility. Elevated temperatures (>80°C) promote side reactions, while temperatures <70°C slow cyclization.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.37 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 3.25 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 2.98 (s, 3H, SO2CH3), 1.24 (d, J = 6.8 Hz, 6H, CH(CH3)2).
- IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO2 asym), 1150 cm⁻¹ (SO2 sym).
Comparative Methodological Analysis
*Suzuki coupling requires pre-functionalized boronic acids, increasing complexity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The amide linkage can be reduced to an amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions[][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
- Reduction: The amide linkage may be reduced to yield amine derivatives.
- Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitutions.
Biology
Research has indicated that the compound may function as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can lead to significant alterations in biochemical pathways. Studies have focused on its potential roles in:
- Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
- Receptor Modulation: Interacting with receptor binding sites to alter cellular responses .
Medicine
The therapeutic potential of this compound is being explored extensively:
- Anti-inflammatory Properties: Investigations into its ability to reduce inflammation are ongoing.
- Anticancer Activity: Preliminary studies suggest promising results against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar thiazole structures have shown efficacy against breast cancer cell lines in vitro .
Case Study: Anticancer Activity
A study on thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanisms of action were evaluated through molecular docking studies, revealing effective binding modes with relevant receptors .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for diverse applications in material science and catalysis.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules; oxidation and reduction reactions |
| Biology | Enzyme inhibition; receptor modulation |
| Medicine | Anti-inflammatory; anticancer properties |
| Industry | Development of advanced materials; catalytic processes |
Mechanism of Action
The mechanism of action of 2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with Modified Thiazole Substituents
2.2. Analogues with Sulfonamide-Based Modifications
2.3. Analogues with Heterocyclic Variations
Key Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods for analogous thiazoles, such as coupling reactions with ethyl 2-bromoacetoacetate () or hydrazinecarbothioamide cyclization ().
- Bioactivity : Sulfonamide-containing thiazoles (e.g., ) often exhibit kinase or protease inhibition. The mesyl group in the target compound may enhance binding to ATP pockets in kinases .
- Lipophilicity: The isopropylphenyl group (LogP ~3.5) balances solubility and membrane permeability, whereas fluorophenyl (LogP ~2.8) may reduce bioavailability ().
Biological Activity
2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide (CAS No. 1172477-63-2) is a complex organic compound characterized by its thiazole ring, sulfonyl group, and amide linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that suggest enzyme inhibition and receptor modulation properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide |
| Molecular Formula | C14H17N3O3S2 |
| Molecular Weight | 317.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, leading to alterations in cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
There is emerging evidence suggesting that this thiazole derivative possesses antimicrobial properties against a range of pathogens, including bacteria resistant to conventional antibiotics. This is particularly significant given the global health crisis posed by antibiotic-resistant bacteria .
Case Studies
-
Antitumor Efficacy in Mesothelioma :
A study investigated the combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor), revealing enhanced antitumor effects when used alongside compounds structurally related to thiazoles. The findings suggest potential synergistic effects that could be applicable to this compound in similar contexts . -
Inflammation Model :
In an animal model of inflammation, administration of thiazole derivatives led to a marked reduction in inflammatory markers. This highlights the potential therapeutic applications of such compounds in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
